

A Technical Guide to the Physical and Chemical Properties of Deuterated Methotrexate

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Compound of Interest

Compound Name: Amethopterin-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated methotrexate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical sciences. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this stable isotope-labeled compound.

Introduction

Deuterated methotrexate (MTX-d3) is a stable isotope-labeled version of methotrexate, a widely used antifolate drug in the treatment of cancer and autoimmune diseases.^[1] The substitution of hydrogen atoms with deuterium, most commonly on the N-methyl group, provides a distinct mass shift, making it an invaluable tool in analytical methodologies, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for accurate quantification of methotrexate in biological matrices.^{[2][3]} Understanding the physical and chemical properties of deuterated methotrexate is crucial for its effective application in research and development.

Physical and Chemical Properties

The introduction of deuterium can subtly influence the physicochemical properties of a molecule due to the kinetic isotope effect. While comprehensive studies detailing every

physical and chemical parameter of deuterated methotrexate compared to its non-deuterated counterpart are not extensively published, the following tables summarize the available data.

Table 1: General and Physical Properties

Property	Deuterated Methotrexate (MTX-d3)	Methotrexate (MTX)	Reference(s)
Chemical Formula	C ₂₀ H ₁₉ D ₃ N ₈ O ₅	C ₂₀ H ₂₂ N ₈ O ₅	[4]
Molecular Weight	457.5 g/mol	454.4 g/mol	[4][5]
Appearance	Solid	Yellow to orange-brown crystalline powder	[4][5]
Melting Point	>200°C (decomposes)	Not explicitly stated, but decomposes	[6]
Solubility	DMF: 14 mg/ml DMSO: 3 mg/ml PBS (pH 7.2): 1 mg/ml	Practically insoluble in water, alcohol, chloroform, and ether; dissolves in dilute solutions of mineral acids and of alkali hydroxides and carbonates.	[4][7]
Specific Rotation	+17.8° (c= 0.4; 0.1N NaOH)	Not specified	[6]

Table 2: Spectroscopic and Chromatographic Data

Parameter	Deuterated Methotrexate (MTX-d3)	Methotrexate (MTX)	Reference(s)
Mass Spec Transition (m/z)	458.2 → 311.2	455.2 → 308.2	[2]
¹ H NMR (DMSO-d ₆ , δ ppm)	Specific peak shifts due to deuteration are expected but detailed comparative spectra are not readily available in literature.	8.45 (s, 1H), 7.63 (d, 2H), 6.73 (d, 2H), 4.58 (s, 2H), 4.29 (dd, 1H), 3.07 (s, 3H), 2.36–1.94 (m, 4H)	[8]
¹³ C NMR (DMSO-d ₆ , δ ppm)	Specific peak shifts due to deuteration are expected but detailed comparative spectra are not readily available in literature.	182.36, 179.19, 169.28, 162.85, 161.99, 153.36, 151.66, 149.10, 148.08, 128.78, 122.21, 120.58, 111.72, 55.83, 54.83, 38.62, 34.27, 28.57	[8]
TLC Conditions	C18; Acetonitrile : Water : Ammonium Hydroxide (8ml: 2ml: 10 drops), R _v =0.4	Not specified	[6]

Experimental Protocols

Detailed experimental protocols for the characterization of deuterated methotrexate are often specific to the research context. However, based on the available literature, the following sections outline the general methodologies for key analytical techniques.

Mass Spectrometry for Quantification

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a primary technique for the quantification of methotrexate, utilizing deuterated methotrexate as an internal standard.

Methodology:

- **Sample Preparation:** Protein precipitation is a common method for extracting methotrexate from plasma samples. This typically involves the addition of an organic solvent like methanol. [9]
- **Internal Standard Spiking:** A known concentration of deuterated methotrexate (e.g., MTX-d3) is added to the sample prior to extraction. [9]
- **Chromatographic Separation:** The extracted sample is injected into a liquid chromatography (LC) system, often a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, for separation from other plasma components. [3][9]
- **Mass Spectrometric Detection:** The eluent from the LC system is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. [2][3] Specific precursor-to-product ion transitions are monitored for both methotrexate and deuterated methotrexate. [2]
- **Quantification:** The ratio of the peak area of methotrexate to the peak area of the deuterated internal standard is used to calculate the concentration of methotrexate in the original sample.



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Caption: Workflow for the quantification of methotrexate using deuterated methotrexate as an internal standard via LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

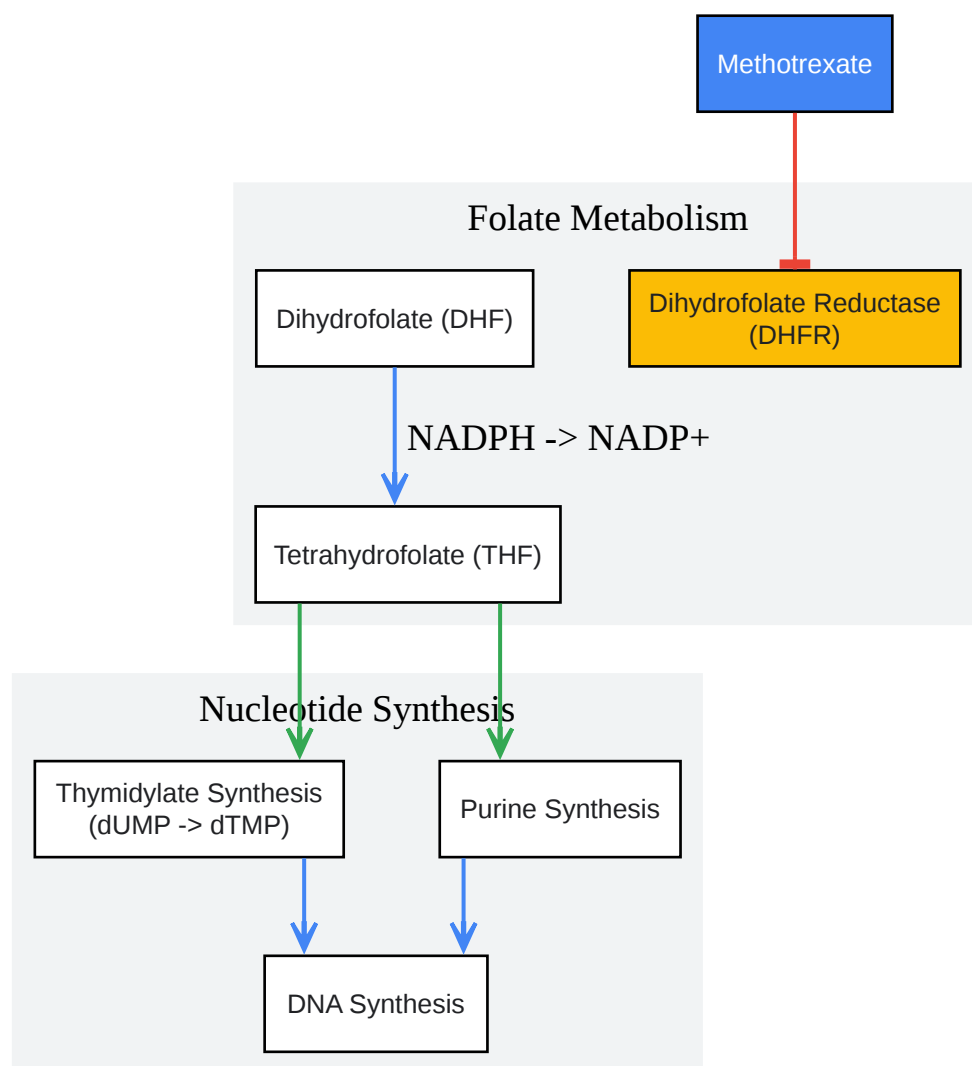
NMR spectroscopy is a powerful tool for the structural elucidation and characterization of deuterated methotrexate.

Methodology:

- **Sample Preparation:** A sample of deuterated methotrexate is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6).[\[8\]](#)
- **Data Acquisition:** 1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer.[\[10\]](#)
- **Spectral Analysis:** The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure and isotopic labeling of the molecule. The absence or significant reduction of a proton signal at the expected position of the N-methyl group in the 1H NMR spectrum, coupled with the corresponding changes in the ^{13}C NMR spectrum, would confirm the deuteration.

Signaling Pathway of Methotrexate

Deuterated methotrexate is expected to follow the same biological pathways as its non-deuterated counterpart. The primary mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR).[\[11\]](#)[\[12\]](#)



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Caption: Simplified signaling pathway of methotrexate's mechanism of action.

This inhibition disrupts the conversion of dihydrofolate (DHF) to the active tetrahydrofolate (THF).^[11] THF is a crucial cofactor for the synthesis of thymidylate and purine nucleotides, which are essential building blocks for DNA synthesis and cellular replication.^{[11][12]} By depleting the intracellular pool of THF, methotrexate effectively halts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

Conclusion

Deuterated methotrexate is a critical tool in the analytical and clinical investigation of methotrexate. Its physical and chemical properties are largely similar to the parent compound, with the key difference being its increased mass, which is leveraged for its use as an internal standard. The methodologies outlined in this guide provide a foundation for the accurate and reliable use of deuterated methotrexate in a research setting. Further detailed comparative studies on a wider range of physicochemical properties would be beneficial to the scientific community.

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